molecular formula C23H28FN3O3S B2741627 (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 638135-82-7

(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2741627
CAS RN: 638135-82-7
M. Wt: 445.55
InChI Key: KUOUWIWKVQYPEQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . It has an azepane ring, which is a seven-membered saturated ring containing nitrogen. This ring is known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenyl ring and a piperazine ring, both of which are common features in many pharmaceuticals .


Molecular Structure Analysis

The molecular formula of the compound is C23H28FN3O3S, and its molecular weight is 445.55. It contains several functional groups including a sulfonyl group, a piperazine ring, and a fluorophenyl group.

Scientific Research Applications

Antiviral Activity

The indole scaffold, present in our compound, has been associated with antiviral properties. For instance:

Antitubercular Potential

Given the importance of new antitubercular agents, exploring our compound’s efficacy against Mycobacterium tuberculosis is worthwhile.

Future Directions

Given the structural features of this compound, it could be of interest in medicinal chemistry. Future research could focus on synthesizing the compound and studying its biological activity .

properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c24-21-10-3-4-11-22(21)25-14-16-26(17-15-25)23(28)19-8-7-9-20(18-19)31(29,30)27-12-5-1-2-6-13-27/h3-4,7-11,18H,1-2,5-6,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOUWIWKVQYPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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